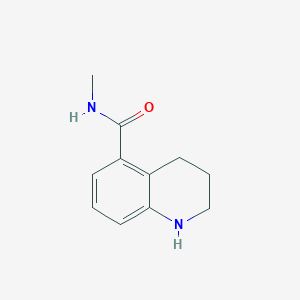
8-Chloroquinoxalin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloroquinoxalin-5(1H)-one is a chemical compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of a chlorine atom at the 8th position and a keto group at the 5th position makes this compound unique and of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloroquinoxalin-5(1H)-one typically involves the chlorination of quinoxalin-5(1H)-one. One common method is the reaction of quinoxalin-5(1H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{Quinoxalin-5(1H)-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
8-Chloroquinoxalin-5(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form quinoxaline-5,8-dione using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents, and room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, and controlled temperature.
Major Products Formed
Substitution: Various substituted quinoxalin-5(1H)-one derivatives.
Reduction: 8-Chloroquinoxalin-5-ol.
Oxidation: Quinoxaline-5,8-dione.
科学的研究の応用
8-Chloroquinoxalin-5(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 8-Chloroquinoxalin-5(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoxalin-5(1H)-one: Lacks the chlorine atom at the 8th position.
8-Bromoquinoxalin-5(1H)-one: Contains a bromine atom instead of chlorine.
8-Methylquinoxalin-5(1H)-one: Contains a methyl group instead of chlorine.
Uniqueness
8-Chloroquinoxalin-5(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity
特性
CAS番号 |
62163-10-4 |
|---|---|
分子式 |
C8H5ClN2O |
分子量 |
180.59 g/mol |
IUPAC名 |
8-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H |
InChIキー |
MPUFHQXEKQRONK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1O)N=CC=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-2-azaspiro[4.5]decane-1,8-dione](/img/structure/B11910316.png)
![1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11910317.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11910320.png)
![3-Methoxy-7-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11910323.png)




![5-Methoxy-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11910362.png)

![2,7-Diazaspiro[4.5]decane hydrochloride](/img/structure/B11910372.png)

